(2,6-Dichlorobenzyl)methylamine hydrochloride
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Overview
Description
(2,6-Dichlorobenzyl)methylamine hydrochloride is a chemical compound with the molecular formula C8H10Cl3N. It is a derivative of benzylamine, where the benzyl group is substituted with two chlorine atoms at the 2 and 6 positions, and the amine group is methylated. This compound is commonly used in various fields such as medical research, environmental research, and industrial applications due to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichlorobenzyl)methylamine hydrochloride typically involves the reaction of 2,6-dichlorobenzyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The final product is often obtained in high purity through multiple purification steps, including crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
(2,6-Dichlorobenzyl)methylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzyl ring can be substituted with other nucleophiles such as hydroxyl or amino groups.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 2,6-dichlorobenzyl alcohol or 2,6-dichlorobenzylamine.
Oxidation Reactions: Products include 2,6-dichlorobenzaldehyde or 2,6-dichlorobenzoic acid.
Reduction Reactions: Products include 2,6-dichlorobenzylamine or 2,6-dichlorobenzyl alcohol.
Scientific Research Applications
(2,6-Dichlorobenzyl)methylamine hydrochloride is widely used in scientific research due to its diverse applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2,6-Dichlorobenzyl)methylamine hydrochloride involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dichlorobenzyl)methylamine hydrochloride
- (3,5-Dichlorobenzyl)methylamine hydrochloride
- (2,6-Dichlorobenzyl)ethylamine hydrochloride
Uniqueness
(2,6-Dichlorobenzyl)methylamine hydrochloride is unique due to the specific positioning of the chlorine atoms on the benzyl ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, leading to distinct biological effects and applications .
Properties
IUPAC Name |
1-(2,6-dichlorophenyl)-N-methylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N.ClH/c1-11-5-6-7(9)3-2-4-8(6)10;/h2-4,11H,5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOMGCJFYSYJBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC=C1Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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